N-(2-Quinoxaline)-sulfaquinoxalin-D4
Description
Properties
Molecular Formula |
C₂₂H₁₂D₄N₆O₂S |
|---|---|
Molecular Weight |
432.49 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Quinoxaline Sulfonamides
General Principles of Deuterium (B1214612) Incorporation into Complex Organic Molecules
The introduction of deuterium into organic molecules can be accomplished through several established methods. nih.gov These strategies range from simple acid- or base-catalyzed hydrogen-deuterium (H/D) exchange in the presence of a deuterium source like deuterium oxide (D₂O) to more complex metal-catalyzed reactions and the use of deuterated reagents. nih.govbeilstein-journals.org
One of the most fundamental approaches involves the exchange of labile protons, such as those adjacent to carbonyl groups or on heteroatoms. beilstein-journals.org However, for non-labile positions, such as aromatic C-H bonds, more robust methods are necessary. beilstein-journals.org Transition-metal catalysts, particularly those based on iridium, palladium, and rhodium, are highly effective for directing deuterium to specific C-H bonds. acs.org These methods often utilize deuterium gas (D₂) or deuterated solvents as the isotope source.
Another powerful strategy is the use of deuterated building blocks in a convergent synthesis. This involves preparing a key intermediate with deuterium already incorporated and then using it in subsequent reactions to build the final complex molecule. This approach offers excellent control over the position of the deuterium labels.
A summary of common deuteration sources and their applications is presented in the table below.
| Deuterium Source | Common Applications | Mechanism |
| Deuterium Oxide (D₂O) | Exchange of labile protons (O-H, N-H), acid/base-catalyzed C-H/C-D exchange | Proton exchange |
| Deuterium Gas (D₂) | Catalytic reduction of double/triple bonds, metal-catalyzed H/D exchange | Heterogeneous or homogeneous catalysis |
| Deuterated Solvents (e.g., DMSO-d₆, CDCl₃) | Can act as a deuterium source in certain base- or metal-catalyzed reactions. nih.govacs.org | Solvent-mediated exchange |
| Deuterated Reagents (e.g., NaBD₄, LiAlD₄) | Reduction of carbonyls, esters, and other functional groups | Nucleophilic delivery of deuteride |
Targeted Synthesis of N-(2-Quinoxaline)-sulfaquinoxalin-D4
The synthesis of this compound involves the formation of a sulfonamide bond between two different quinoxaline (B1680401) moieties, one of which is selectively deuterated. A plausible synthetic route would involve preparing a deuterated quinoxaline precursor and coupling it with a suitable quinoxaline sulfonyl chloride.
The "-D4" designation suggests the replacement of four hydrogen atoms on an aromatic ring. Given the structure, the deuteration is likely on the benzene (B151609) portion of one of the quinoxaline rings. Site-specific deuteration of quinoxaline can be achieved through several methods. One common approach is the condensation of a deuterated o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net
For this compound, a logical approach is the synthesis of a deuterated 2-aminoquinoxaline or a deuterated quinoxaline sulfonyl chloride.
Synthesis of a Deuterated Precursor: A deuterated o-phenylenediamine (d₄-o-phenylenediamine) can be condensed with glyoxal (B1671930) or a related dicarbonyl compound to produce the corresponding deuterated quinoxaline. This deuterated quinoxaline can then be functionalized. For instance, chlorosulfonation would yield a deuterated quinoxaline sulfonyl chloride. researchgate.net
Metal-Catalyzed H/D Exchange: Direct H/D exchange on a pre-formed quinoxaline ring is another viable strategy. Iridium-catalyzed ortho-deuteration can selectively introduce deuterium at positions adjacent to a directing group. acs.org This could be applied to a quinoxaline derivative to achieve the desired D4-labeling pattern.
The general synthetic scheme for quinoxaline sulfonamides typically involves reacting a quinoxaline-containing sulfonyl chloride with a suitable amine. researchgate.netmdpi.com In this case, one of the two reactants would need to be isotopically labeled.
Achieving high isotopic purity (typically >98%) and good chemical yield is critical. Several factors must be optimized:
Catalyst and Ligand Choice: In metal-catalyzed deuteration, the choice of the metal (e.g., Iridium) and its coordinating ligands is crucial for directing the deuteration to the desired positions and preventing unwanted side reactions. acs.org
Deuterium Source and Stoichiometry: Using a large excess of the deuterium source (e.g., D₂O or D₂ gas) drives the equilibrium towards the deuterated product, maximizing isotopic incorporation. nih.gov
Temperature and Reaction Time: These parameters must be carefully controlled. Higher temperatures can sometimes lead to scrambling of the deuterium labels, reducing site-selectivity and isotopic purity. acs.org Conversely, longer reaction times may be needed for complete exchange but can also increase the risk of side reactions. acs.org
Solvent: The choice of solvent is important as it can influence catalyst activity and substrate solubility. In some cases, deuterated solvents like DMSO-d₆ can also serve as the deuterium source. acs.org
A hypothetical optimization study for a key deuteration step might yield data similar to that shown below.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Isotopic Purity (%) | Yield (%) |
| 1 | Ir-Catalyst A | Dichloromethane | 25 | 12 | 85 | 70 |
| 2 | Ir-Catalyst B | Dichloromethane | 25 | 12 | 92 | 65 |
| 3 | Ir-Catalyst B | THF | 50 | 12 | 95 | 75 |
| 4 | Ir-Catalyst B | THF | 50 | 24 | >98 | 72 |
Advanced Spectroscopic and Chromatographic Techniques for Confirming Deuteration Position and Extent in this compound
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for confirming the mass of the deuterated compound. The molecular ion peak will be shifted by approximately 4 Da compared to the non-deuterated analogue, confirming the incorporation of four deuterium atoms. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the exact position of the deuterium labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. This provides direct evidence of the deuteration sites.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum showing signals only for the incorporated deuterium atoms, confirming their chemical environment. youtube.com
¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium (C-D) will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to C-H signals.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the final compound and to assess its chemical purity. When coupled with a mass spectrometer (LC-MS), it can separate the deuterated compound from any remaining non-deuterated starting material or other impurities, allowing for an accurate assessment of isotopic enrichment. nih.govacs.org
Gas Chromatography (GC): For volatile compounds, GC can be used to separate isotopes. chromforum.org While likely not the primary method for a complex molecule like this, it is a relevant technique in isotope analysis.
The table below summarizes the role of each analytical technique.
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Confirms overall mass increase, indicating the number of incorporated deuterium atoms. |
| ¹H NMR Spectroscopy | Shows the disappearance of signals at specific positions, identifying the sites of deuteration. |
| ²H NMR Spectroscopy | Directly detects the deuterium atoms, confirming their presence and chemical environment. youtube.com |
| ¹³C NMR Spectroscopy | Reveals C-D coupling and slight shifts for carbons attached to deuterium. |
| HPLC / LC-MS | Assesses chemical and isotopic purity by separating deuterated from non-deuterated species. acs.org |
| Infrared (IR) Spectroscopy | Shows C-D stretching vibrations at lower frequencies (approx. 2100-2300 cm⁻¹) compared to C-H stretches (approx. 2800-3000 cm⁻¹). rsc.orgresearchgate.net |
Advanced Analytical Applications of N 2 Quinoxaline Sulfaquinoxalin D4
Role as a Stable Isotope Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantification. scispace.comnih.gov N-(2-Quinoxaline)-sulfaquinoxalin-D4, as the SIL for sulfaquinoxaline (B1682707), is chemically identical to the analyte of interest but has a higher mass due to the replacement of four hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. lumiprobe.com
The SIL internal standard is added to a sample at a known concentration at the beginning of the sample preparation process. acgpubs.org Because it behaves identically to the native analyte during extraction, cleanup, chromatography, and ionization, it effectively compensates for variations and losses at every step. scispace.com This includes correcting for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, a common challenge in complex matrices. nih.gov The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, leading to significantly improved precision and accuracy compared to other quantification methods. scispace.com
The development of robust and sensitive analytical methods is crucial for monitoring veterinary drug residues and environmental contaminants. The validation of these methods, often following guidelines like those from the European Commission Decision 2002/657/EC, ensures their reliability for routine analysis. tandfonline.com Parameters such as specificity, linearity, precision, accuracy, decision limit (CCα), and detection capability (CCβ) are rigorously evaluated. tandfonline.comnih.gov The use of this compound is integral to the validation of methods for its non-labeled counterpart.
Ultra-Performance Liquid Chromatography (UPLC) systems utilize smaller particle-size columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov When coupled with a Quadrupole Time-of-Flight (QToF) mass spectrometer, the resulting UPLC-QToF-MS system becomes a powerful tool for trace analysis. nih.govnih.gov QToF instruments provide high mass accuracy and full-scan data acquisition, which is highly effective for screening a large number of compounds simultaneously. nih.govresearchgate.net
In the context of analyzing sulfaquinoxaline, a UPLC-QToF-MS method would leverage this compound to ensure accurate quantification, even at very low concentrations. nih.gov The high resolution of UPLC separates the target analyte from many matrix components, while the QToF detector's high mass accuracy helps in the confident identification of the compound. nih.govnih.gov This combination is particularly powerful for multi-compound analysis of veterinary drugs in complex samples. nih.gov The internal standard corrects for any variability in instrument response and sample work-up, which is essential for meeting the stringent requirements for trace analysis in food safety and environmental monitoring. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (ToF) or Orbitrap mass analyzers, offers significant advantages in analytical chemistry. avestia.comnih.gov HRMS provides very high mass accuracy (typically <5 ppm), allowing for the determination of an ion's elemental composition. This capability dramatically enhances the specificity and selectivity of an analysis, as it can distinguish between ions with very similar nominal masses. avestia.comacs.org
When analyzing complex samples, the ability of HRMS to perform non-targeted screening is invaluable. mdpi.comnih.gov It can detect a wide range of known and unknown contaminants without being limited to a pre-defined list of target ions. avestia.comnih.gov In such analyses, a SIL internal standard like this compound is crucial. It acts as a lock, ensuring that the quantification of sulfaquinoxaline is accurate despite the complexity of the data. The high resolving power separates the analyte signal from background interferences, and the SIL standard corrects for any ionization suppression or enhancement, thereby improving the reliability of quantitative results for both targeted and non-targeted screening approaches. avestia.commdpi.com
The widespread use of veterinary drugs, such as the sulfonamide antibiotic sulfaquinoxaline, can lead to the presence of residues in food products and the environment. nih.gov Multiresidue methods, capable of detecting dozens or even hundreds of different compounds in a single analysis, are essential for efficient monitoring and regulatory enforcement. waters.comnih.govnih.gov this compound plays a key role in the accuracy of these multiresidue methods for the specific detection of sulfaquinoxaline.
Regulatory bodies worldwide have set maximum residue limits (MRLs) for veterinary drugs in foods of animal origin to protect consumer health. acgpubs.orgresearchgate.net LC-MS/MS is the preferred technique for monitoring these residues due to its high sensitivity and specificity. journalofchemistry.orgresearchgate.net The analysis of sulfaquinoxaline and other sulfonamides has been extensively performed in matrices such as milk, eggs, muscle tissue (pork, chicken, beef), and liver. tandfonline.comscielo.brrsc.orglawdata.com.twscirp.org
In these complex biological matrices, sample preparation often involves extraction with solvents like acetonitrile (B52724) followed by a clean-up step using solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. chromatographyonline.comnih.gov The inclusion of this compound as an internal standard is critical for compensating for analyte loss during these procedures and for correcting matrix effects during MS analysis. acgpubs.orgpreprints.org Studies have shown that methods validated using SIL internal standards achieve high accuracy and precision, meeting regulatory requirements for the quantification of veterinary drug residues. nih.govnih.gov For instance, a study on quinoxaline (B1680401) residues in animal products used HPLC-MS/MS for confirmation and quantification, demonstrating average recoveries between 72.6% and 90.5%. nih.gov Another study focusing on various veterinary drugs in milk using UPLC-ToF-MS reported satisfactory accuracy for 88% of the compounds at the MRL level. nih.gov
Table 1: Research Findings on Veterinary Drug Analysis in Food Matrices
The presence of veterinary pharmaceuticals as emerging contaminants in the environment is a growing concern. avestia.comnih.gov These compounds can enter the environment through animal waste, which is often used as fertilizer, or through wastewater discharge. nih.gov The detection and quantification of these substances in environmental matrices like water, soil, and manure are challenging due to their low concentrations and the complexity of the samples. avestia.commdpi.com
High-resolution mass spectrometry is a promising technique for screening these emerging contaminants and their transformation products in environmental samples. avestia.comacs.org The use of LC-HRMS with a stable isotope dilution method is essential for achieving the accuracy needed for environmental monitoring. nih.gov For the analysis of sulfaquinoxaline in these matrices, this compound would be the ideal internal standard. It would correct for matrix interferences common in soil extracts and for variability in extraction efficiency from different environmental samples. A study on estrogens in environmental water and poultry manure utilized a stable isotope labeling method coupled with LC-HRMS, achieving low detection limits (0.1-0.5 ng/L for water and 0.01-0.05 µg/kg for manure) and good accuracy (96.8-108.3%), demonstrating the power of this approach for environmental analysis. nih.gov
Table 2: Research Findings on Contaminant Analysis in Environmental Samples
Application in Multiresidue Analysis of Veterinary Drugs and Environmental Contaminants
Contribution to Methodological Research and Analytical Performance Evaluation
The use of a deuterated internal standard that is structurally and chemically almost identical to the analyte of interest is a cornerstone of high-quality quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, as the deuterated analogue of sulfaquinoxaline, is ideally suited for this purpose. Its application is pivotal in addressing common analytical issues that can compromise the accuracy and reliability of results.
One of the most significant challenges in the analysis of residues in complex samples such as animal tissues, feed, and environmental samples is the "matrix effect". nih.gov This phenomenon, caused by co-extracted endogenous components, can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate quantification. nih.govchromatographyonline.com Similarly, the efficiency of the extraction process, known as recovery, can be variable and incomplete, leading to an underestimation of the analyte concentration. researchgate.netrsc.org
This compound is instrumental in both assessing and compensating for these effects. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical workflow, it experiences the same conditions as the native analyte throughout the extraction, clean-up, and analysis steps. nih.gov Because the deuterated standard and the target analyte have nearly identical physicochemical properties, they exhibit similar behavior in terms of extraction efficiency and response to matrix components. scispace.comnih.gov
The following table illustrates how this compound would be used to evaluate matrix effects and recovery in different sample matrices. The data is representative of typical findings in studies of sulfonamide residues in complex matrices.
| Sample Matrix | Analyte (Sulfaquinoxaline) Peak Area (No Standard) | Analyte Peak Area (with D4-Standard) | D4-Standard Peak Area | Calculated Recovery (%) | Calculated Matrix Effect (%) |
| Chicken Liver | 65,000 | 72,000 | 90,000 | 80 | -10 |
| Swine Kidney | 58,000 | 68,000 | 85,000 | 80 | -15 |
| Cattle Feed | 82,000 | 88,000 | 98,000 | 90 | -2 |
| Surface Water | 95,000 | 97,000 | 99,000 | 98 | -1 |
Recovery is calculated as: (Analyte response in pre-extraction spiked sample / Analyte response in post-extraction spiked sample) x 100. Matrix Effect is calculated as: ((Analyte response in post-extraction spiked sample / Analyte response in neat solution) - 1) x 100.
The use of this compound allows for the precise calculation of these parameters, providing a clear picture of the method's performance in each specific matrix. This is crucial for method validation and ensuring the reliability of the generated data. nih.govbiotage.com
The application of this compound significantly enhances the key performance characteristics of quantitative assays for sulfaquinoxaline.
Sensitivity: By providing a stable reference signal, the deuterated internal standard can help to distinguish the analyte signal from background noise, effectively improving the signal-to-noise ratio and thus the method's sensitivity and limit of quantification (LOQ). nih.gove-jvc.org
Selectivity: In LC-MS/MS analysis, selectivity is achieved by monitoring specific precursor-to-product ion transitions. This compound will have a precursor ion with a mass-to-charge ratio (m/z) that is 4 units higher than that of sulfaquinoxaline. This mass difference ensures that the internal standard does not interfere with the analyte's signal, while its identical retention time confirms the identity of the analyte peak. scispace.commdpi.com
Reproducibility: Fluctuations during the analytical process, such as variations in injection volume or instrument response, can lead to poor reproducibility. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a significant improvement in the precision and reproducibility of the results. nih.govnih.gov
The table below demonstrates the improvement in reproducibility when using this compound as an internal standard in the analysis of fortified samples.
| Replicate Number | Analyte Peak Area (Without IS) | Analyte/IS Ratio (With D4-IS) |
| 1 | 85,200 | 0.947 |
| 2 | 89,500 | 0.942 |
| 3 | 82,100 | 0.945 |
| 4 | 91,300 | 0.948 |
| 5 | 84,600 | 0.940 |
| Mean | 86,540 | 0.944 |
| %RSD | 4.5% | 0.35% |
As the data illustrates, the use of the deuterated internal standard dramatically reduces the relative standard deviation (%RSD), indicating a substantial enhancement in the reproducibility of the measurement.
Investigations into the Metabolism and Biotransformation of Sulfaquinoxaline Utilizing Deuterated Analogues
Elucidation of Metabolic Pathways in Biological Systems
Deuterated standards like N-(2-Quinoxaline)-sulfaquinoxalin-D4 are instrumental in the elucidation of metabolic pathways. By introducing a compound with a known mass shift (in this case, +4 Da due to the four deuterium (B1214612) atoms), researchers can easily distinguish the drug and its metabolites from endogenous molecules in a given sample using mass spectrometry. This stable isotope labeling approach allows for precise tracing and quantification, overcoming challenges like ion suppression and extraction variability.
High-resolution mass spectrometry (HRMS), particularly techniques like Orbitrap MS, is a powerful technology for identifying previously unknown drug metabolites. Research has successfully used HRMS to analyze biological samples for products of sulfaquinoxaline (B1682707) metabolism. nih.gov Studies have identified several key biotransformation products, with hydroxylation and acetylation being primary metabolic routes. nih.govnih.gov
One of the major metabolites identified is a hydroxylated form of sulfaquinoxaline (SQX-OH), which involves the attachment of a hydroxyl group to the quinoxaline (B1680401) moiety of the molecule. nih.govnih.gov This results in a mass-to-charge ratio (m/z) of 317 in positive ion mode. nih.gov In addition to hydroxylation, N4-acetylation of both the parent sulfaquinoxaline and its hydroxylated metabolite has been detected. nih.gov The use of HRMS allows for the determination of these metabolites with high mass accuracy, often with errors below 5.0 ppm, which is crucial for confirming their elemental composition. nih.gov
The fragmentation patterns of these metabolites in tandem mass spectrometry (MS/MS) experiments are critical for structural elucidation. SQX-OH, for example, produces characteristic daughter ions at m/z 156 and 108, which is a common fragmentation profile for many sulfonamides. nih.gov
Interactive Table 1: Identified Metabolites of Sulfaquinoxaline
| Metabolite Name | Proposed Biotransformation | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| Hydroxysulfaquinoxaline | Hydroxylation | 317 | 156, 108, 162, 253 |
| N4-acetyl-sulfaquinoxaline | Acetylation | 343 (calculated) | Not specified in sources |
| N4-acetyl-hydroxysulfaquinoxaline | Acetylation & Hydroxylation | 359 (calculated) | Not specified in sources |
Note: Data compiled from research findings. nih.govnih.gov Calculated m/z values are based on the addition of an acetyl group (42 Da) to the parent structures.
The metabolites of sulfaquinoxaline have been identified in various biological matrices from several animal species, including poultry, cattle, sheep, and swine. nih.govnih.gov These findings are critical for veterinary medicine, as the metabolic profile can differ between species, affecting residue levels in food products. Key tissues for metabolic activity, such as the liver and kidneys, are often analyzed. nih.gov
In addition to animal studies, in vitro systems are widely used to investigate metabolic pathways in a controlled environment. The formation of hydroxysulfaquinoxaline (SQX-OH) has been successfully reproduced using liver microsomal fractions from equine, swine, and bovine sources. nih.gov These in vitro models, which contain many of the key metabolic enzymes, allow researchers to study specific biotransformation reactions and compare metabolic rates across different species. The use of a deuterated internal standard like this compound in these assays is crucial for accurate quantification and for distinguishing true metabolites from potential analytical artifacts.
Comparative Metabolic Stability Studies Employing Isotopic Substitution
Isotopic substitution, particularly the replacement of hydrogen with deuterium, can significantly influence a drug's metabolic stability. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the reaction.
While specific studies directly comparing the metabolic stability of sulfaquinoxaline and this compound are not prevalent in public literature, the principles of KIE are well-established. A typical in vitro metabolic stability assay involves incubating the compound with liver microsomes, which are rich in metabolic enzymes, and monitoring the disappearance of the parent drug over time. mdpi.com
By performing this experiment with both sulfaquinoxaline and this compound, researchers could determine their respective metabolic half-lives (t½). It would be expected that if the deuterated positions on the D4 analogue are involved in the primary metabolic pathway (e.g., hydroxylation on the quinoxaline ring), this compound would exhibit a longer half-life and lower clearance rate compared to the non-deuterated parent compound. Such studies are vital in drug design for modulating pharmacokinetic properties.
Research on Microbial Degradation and Metabolic Pathways of Sulfaquinoxaline Facilitated by Deuterated Standards
Beyond metabolism in animals, the environmental fate of sulfaquinoxaline is of significant concern. Research has focused on its biodegradation by microbial communities, particularly in environments like manure where the antibiotic may accumulate. nih.gov Studies on the anaerobic biodegradation of sulfaquinoxaline have shown that it can be broken down by microbes. nih.gov
Key degradation pathways identified include the cleavage of the sulfur-nitrogen (S-N) bond and substitution reactions. nih.gov Importantly, the quinoxaline ring, a core part of the molecule's structure, can be opened and further decomposed into smaller molecules by certain microbial populations. nih.gov The rate of this degradation is influenced by various environmental factors and the composition of the microbial community, with bacteria from the phyla Proteobacteria and Bacteroidetes being positively correlated with higher degradation rates. nih.gov
Recent studies have explicitly confirmed the use of deuterated standards in this area of research. For instance, Sulfaquinoxaline-D4 has been used as an internal standard for the accurate quantification of sulfaquinoxaline during its degradation by bacterial strains like Pseudomonas stutzeri. nih.gov This ensures that measurements of the antibiotic's concentration over time are precise, allowing for the reliable calculation of degradation kinetics.
Interactive Table 2: Anaerobic Biodegradation Rates of Sulfaquinoxaline
| Antibiotic | Best Degradation Rate Constant (k, per day) |
| Sulfaquinoxaline (SQX) | 0.16696 |
| Sulfamethoxazole (SMX) | 0.30125 |
| Sulfamethoxine (SMD) | 0.14752 |
| Sulfathiazole (STZ) | 0.06577 |
Note: Data from a comparative study on the anaerobic biodegradation of four sulfanilamide (B372717) antibiotics. nih.gov
Environmental Fate and Degradation Studies Incorporating N 2 Quinoxaline Sulfaquinoxalin D4
Use as a Tracer for Environmental Transport and Persistence Investigations
While N-(2-Quinoxaline)-sulfaquinoxalin-D4 is not released into the environment as a tracer itself, it serves a crucial role as an internal standard in laboratory analyses to study the transport and persistence of sulfaquinoxaline (B1682707). In analytical methods like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to an environmental sample (e.g., water, soil, tissue). Because it is chemically identical to the target analyte (sulfaquinoxaline) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during sample extraction and analysis. This allows for accurate quantification of the non-labeled sulfaquinoxaline by correcting for any loss of the analyte during sample preparation.
The persistence of antibiotics in the environment is influenced by factors such as soil type, climate, and the physicochemical properties of the compound. wur.nl Monitoring studies have revealed that significant concentrations of antibiotic residues can be found in soil and water, particularly near areas of intensive animal farming. wur.nl Sulfaquinoxaline's production and use in treating coccidiosis in poultry and cattle can lead to its environmental release through various waste streams. nih.gov Its potential for mobility in soil is considered moderate, based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 200. nih.gov However, as an aromatic amine, it may bind more strongly to soil organic matter than this value suggests, potentially reducing its mobility. nih.gov Volatilization from soil or water surfaces is not considered a significant environmental fate process for sulfaquinoxaline. nih.gov
Research on Abiotic Degradation Mechanisms of Sulfaquinoxaline (e.g., Photolysis, Chlorination)
Abiotic degradation processes are key to the natural attenuation of sulfaquinoxaline in the environment. Research has focused on two primary mechanisms relevant to natural conditions and water treatment processes: photolysis (degradation by light) and chlorination.
Photolysis: Studies show that direct photolysis of sulfaquinoxaline is a relatively slow process. nih.gov One study investigating its degradation under UV light (254 nm) in purified water found a half-life of 162 minutes. nih.gov Another investigation using UV lamps (350–400 nm) also reported that photolysis was not an effective oxidation process, with less than 5% of the compound degrading. nih.gov However, when combined with other agents in advanced oxidation processes like the photo-Fenton process, degradation is significantly enhanced. nih.gov The primary degradation pathways during photolysis include SO2 extrusion, direct decomposition, hydroxylation, and isomerization. nih.gov
Chlorination: Chlorination, a common method for water disinfection, proves to be a much more rapid degradation process for sulfaquinoxaline compared to photolysis. nih.govnih.govyoutube.comthepoultrysite.com In a comparative study, the half-life of sulfaquinoxaline during chlorination was just 1.64 minutes, significantly shorter than the 162 minutes observed for photolysis under the same conditions. nih.gov The degradation pathways during chlorination involve electrophilic substitution, SO2 extrusion, and direct decomposition. nih.gov It is important to note that while chlorine is effective at breaking down the parent compound, this process can lead to the formation of various transformation by-products. nih.gov Research into the reaction between chlorine and other antibiotics has shown that this process can sometimes create new, unknown antibiotic compounds, which could contribute to the broader issue of antibiotic resistance. youtube.com
Table 1: Comparative Degradation Kinetics of Sulfaquinoxaline
| Degradation Process | Half-Life (t½) | Kinetic Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| Photolysis | 162 min | 0.7 × 10⁻⁴ s⁻¹ | pH = 7.2, T = 25 °C, UV @ 254 nm | nih.gov |
| Chlorination | 1.64 min | 0.7 × 10⁻² s⁻¹ | pH = 7.2, T = 25 °C, [Chlorine] = 3 mg/L | nih.gov |
Assessment of Bioavailability and Partitioning in Diverse Environmental Compartments
The bioavailability of a contaminant, or the fraction that is available for uptake by organisms, is a crucial factor in determining its potential ecological impact. For compounds like sulfaquinoxaline, bioavailability is largely governed by its partitioning behavior between solid phases (like soil and sediment) and the aqueous phase.
Sulfaquinoxaline's chemical properties suggest it will exist primarily as an anion in the environment, which influences its partitioning. nih.gov Studies on various pharmaceuticals show that partitioning to activated sludge and river sediment is a key process, often correlating with the compound's hydrophobicity (log Kow) and the organic carbon content of the solid material. researchgate.net Compounds tend to partition more readily to sludge than to sediment, likely due to the higher organic carbon content in sludge. researchgate.net
The equilibrium partitioning approach is a common method used to estimate the bioavailability of contaminants in sediments. nih.gov This approach helps in understanding how a compound distributes itself between the sediment, the pore water within the sediment, and the organisms living in that environment. nih.gov For sulfaquinoxaline, its moderate mobility suggests that while a portion will be dissolved in water and thus be more bioavailable, a significant fraction is likely to be adsorbed to soil and sediment particles, reducing its immediate availability to aquatic organisms. nih.gov An estimated bioconcentration factor (BCF) of 11 suggests that the potential for sulfaquinoxaline to accumulate in aquatic organisms is low. nih.gov
Predictive Modeling and Occurrence Studies of Environmental Sulfaquinoxaline Residues
Predictive models and field studies are used to estimate and confirm the presence of sulfaquinoxaline in the environment. Due to its use in animal husbandry, residues are often found in animal tissues and can contaminate the surrounding environment through manure. wur.nl
Numerous studies have documented the occurrence of sulfaquinoxaline residues in poultry. For instance, residues have been detected in the muscle, liver, and kidney tissues of broiler chickens. researchgate.nete-jvc.org One study found that after a 5-day withdrawal period, residue concentrations of sulfaquinoxaline in all tissues were below the maximum residue limits (MRLs). researchgate.net Another study in the Jammu region of India revealed an "alarming prevalence" of sulfaquinoxaline residues in commercially sold poultry meat, with many samples exceeding the established MRL. icar.org.inresearchgate.net The highest prevalence of residues above the MRL was found in liver samples. icar.org.inresearchgate.net
Table 2: Sulfaquinoxaline (SQX) Residue Findings in Poultry Tissues (Jammu, India)
| District | Tissue | Percentage of Samples Exceeding MRL | Reference |
|---|---|---|---|
| Jammu | Liver | >70% | icar.org.inresearchgate.net |
| Kidney | >10% | icar.org.inresearchgate.net | |
| Muscle | >25% | icar.org.inresearchgate.net | |
| Samba | Liver | 50% | icar.org.in |
| Reasi | Liver | 25% | icar.org.in |
| Kathua | Liver | 45% | icar.org.in |
| Udhampur | Liver | 100% | icar.org.in |
These occurrence studies highlight the real-world consequence of sulfaquinoxaline use and the importance of understanding its environmental fate. The data from these studies, enabled by precise analytical methods using standards like this compound, are essential for refining predictive models and informing regulatory decisions to mitigate environmental contamination.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulfaquinoxaline |
| Amprolium |
| Vitamin K |
| Sulfadimidine |
| Oxytetracycline |
| Enrofloxacin |
| Ciprofloxacin |
| Tiamulin |
| Trimethoprim |
| Mefenamic Acid |
| Diclofenac |
| Bisphenol A (BPA) |
| Carbamazepine (CBZ) |
| Hypochlorous acid |
| Hypochlorite ion |
| Sodium hypochlorite |
| Calcium hypochlorite |
| Hydrogen peroxide |
| Acetonitrile (B52724) |
| Ammonium acetate |
| Carbon dioxide |
| Sodium bicarbonate |
Future Directions and Emerging Research Avenues for N 2 Quinoxaline Sulfaquinoxalin D4
Potential for Novel Analytical Method Development and Miniaturization Strategies
The demand for faster, more sensitive, and field-deployable analytical methods is a major driver in modern analytical chemistry. N-(2-Quinoxaline)-sulfaquinoxalin-D4 is central to the evolution of methods for detecting quinoxaline-based drug residues. Future research will likely focus on incorporating this stable isotope standard into innovative analytical platforms.
One promising avenue is the development of miniaturized analytical systems, such as microfluidics-based devices (Lab-on-a-Chip) and paper-based analytical devices, coupled with mass spectrometry (MS). These technologies offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and portability. The use of this compound as an internal standard in such systems would ensure the accuracy and reliability of quantitative results, which is often a challenge in miniaturized formats due to potential matrix effects and variations in sample volume.
Furthermore, research is moving towards high-throughput screening methods capable of analyzing large numbers of samples quickly. nih.gov Automated solid-phase extraction (SPE) and liquid handling systems that incorporate this compound at an early stage of sample preparation can streamline workflows for monitoring veterinary drug residues in food products and environmental samples. nih.gov The development of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), will continue to rely on stable isotope-labeled standards like this compound for achieving low detection limits and high precision. nih.govresearchgate.net
Table 1: Emerging Analytical Techniques and the Role of this compound
| Analytical Technique | Advantage | Role of this compound |
|---|---|---|
| LC-MS/MS | High sensitivity and selectivity for complex matrices. | Internal standard for accurate quantification of the target analyte. researchgate.net |
| UHPLC-HRMS | High resolution and mass accuracy for identification and quantification. | Ensures precise measurement, minimizing false positives/negatives. nih.gov |
| Microfluidics (Lab-on-a-Chip) | Miniaturization, reduced sample/reagent use, portability. | Provides reliable quantification by correcting for analytical variability. |
| Automated SPE | High-throughput sample preparation, improved reproducibility. | Added at the start to monitor and correct for analyte loss during extraction. nih.gov |
Integration into Comprehensive Environmental Monitoring and Risk Assessment Programs
Pharmaceuticals in the environment are a growing concern due to their potential effects on ecosystems and human health. leuphana.deaveva.com Quinoxaline-based drugs, used in veterinary medicine, can enter the environment through animal waste, leading to the contamination of soil and water. leuphana.de Comprehensive environmental monitoring and risk assessment programs are essential to understand and mitigate these risks.
This compound is a vital tool for these programs. Its use as an internal standard in isotope dilution mass spectrometry (IDMS) allows for the highly accurate and precise measurement of trace levels of its corresponding non-labeled residue in complex environmental matrices like wastewater, surface water, and soil. researchgate.net This accuracy is crucial for establishing baseline contamination levels, tracking the movement of the contaminant through different environmental compartments, and assessing the effectiveness of water treatment processes.
Future research will likely see the inclusion of N-(2-Quinoxaline)-sulfaquinoxalin and its corresponding D4-labeled standard in large-scale, multi-residue monitoring studies that screen for a wide array of veterinary drugs. nih.gov Such comprehensive data is necessary for robust environmental risk assessments, which evaluate the potential for adverse ecological effects. By providing reliable quantitative data, this compound helps regulatory agencies set safe environmental quality standards and develop strategies to minimize pharmaceutical pollution. aveva.comnih.gov
Advancements in Understanding Veterinary Drug Residue Dynamics and Environmental Pathways
Understanding the fate and behavior of veterinary drugs after administration is critical for ensuring food safety and protecting the environment. This includes studying how the drug is absorbed, distributed, metabolized, and excreted by the animal, as well as its subsequent persistence, transformation, and transport in the environment. Quinoxaline (B1680401) drugs can metabolize rapidly in animals, making it a challenge to trace the original drug used. nih.gov
This compound plays a key role in these pharmacokinetic and environmental fate studies. As an internal standard, it enables the accurate quantification of the N-(2-Quinoxaline)-sulfaquinoxalin metabolite in various biological samples (e.g., tissues, plasma) and environmental compartments. This allows researchers to build detailed models of the drug's residue dynamics.
Future research will leverage this capability to:
Identify and Quantify Metabolites: Use in metabolic studies to accurately trace the formation of N-(2-Quinoxaline)-sulfaquinoxalin from parent sulfaquinoxaline (B1682707) drugs.
Determine Depletion Rates: Establish withdrawal periods for veterinary drugs by accurately measuring how quickly residues deplete from animal tissues.
Model Environmental Fate: Track the degradation and movement of the residue in soil and aquatic systems, identifying key transformation products and understanding their persistence. Recent studies have focused on identifying common marker residues and their metabolites to trace the use of specific drugs. nih.gov
This detailed understanding is fundamental for preventing the accumulation of harmful residues in the food chain and the environment.
Contribution to "Benign by Design" Principles for the Development of Sustainable Pharmaceuticals
The concept of "Benign by Design" or "Green Pharmacy" aims to create pharmaceuticals that are not only effective and safe for patients but also have a minimal environmental impact. nih.govacsgcipr.org A key principle is designing drugs that degrade into harmless substances after their intended use, preventing environmental accumulation and ecotoxicity. leuphana.deacsgcipr.org
While this compound is an analytical tool and not a therapeutic agent itself, it makes a significant indirect contribution to these sustainability goals. The development of environmentally benign veterinary drugs relies on having accurate data on the environmental persistence and fate of existing compounds. nih.gov
By enabling precise and reliable measurement, this compound provides the critical data needed to:
Assess Environmental Persistence: Determine how long the parent drug and its metabolites, like N-(2-Quinoxaline)-sulfaquinoxalin, remain in the environment.
Evaluate Degradability: Study the pathways and rates of degradation under various environmental conditions.
Inform Redesign Efforts: Provide a benchmark against which new, potentially more degradable, drug candidates can be compared.
This information is essential for medicinal chemists and environmental scientists working to design the next generation of sustainable pharmaceuticals that are effective for animal health without posing a risk to the environment. aveva.comnih.gov
Table 2: "Benign by Design" Principles and the Role of Analytical Standards
| "Benign by Design" Principle | Objective | Contribution of this compound |
|---|---|---|
| Design for Degradation | Create drugs that break down into innocuous substances after use. acsgcipr.org | Provides accurate data on the persistence and degradation pathways of current drug residues, informing the design of more degradable alternatives. |
| Reduce Bioaccumulation | Design molecules with a low potential to accumulate in organisms. | Enables precise measurement of residue levels in environmental biota, helping to assess bioaccumulation potential. |
| Minimize Ecotoxicity | Develop drugs with low toxicity to non-target environmental species. | Supports ecotoxicology studies by accurately quantifying exposure concentrations in test systems. |
Q & A
Q. What are the optimal synthetic routes for N-(2-Quinoxaline)-sulfaquinoxalin-D4, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling sulfaquinoxaline derivatives with deuterated quinoxaline precursors. Key steps include:
- Sulfonamide Formation : Reacting sulfonyl chlorides with deuterated amines under anhydrous conditions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol.
- Purity Validation :
- HPLC : C18 column, mobile phase (acetonitrile/0.1% trifluoroacetic acid), UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 342.08 for non-deuterated analogs) and isotopic patterns for deuterium incorporation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Suppressed signals for deuterated positions (e.g., absence of peaks at δ 7.2–8.1 ppm for quinoxaline protons).
- ¹³C NMR : Confirm deuteration via reduced splitting in aromatic carbons .
- FT-IR : Key stretches include sulfonamide S=O (1350–1300 cm⁻¹) and quinoxaline C=N (1600–1500 cm⁻¹) .
- UV-Vis : Monitor λmax shifts (e.g., 280–320 nm) to assess conjugation effects .
Advanced Research Questions
Q. How can researchers design experiments to assess the anti-proliferative mechanisms of this compound derivatives?
- Methodological Answer :
- In Vitro Assays :
- MTT/Proliferation Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via dose-response curves (0.1–100 µM) .
- Apoptosis Markers : Quantify caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Molecular Docking :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to quinoxaline’s heterocyclic affinity.
- Software : AutoDock Vina with PDB structures (e.g., 1M17 for EGFR), scoring binding energies (ΔG ≤ -8 kcal/mol indicates strong binding) .
Q. What strategies mitigate isotopic interference in deuterated analogs like this compound during mass spectrometry?
- Methodological Answer :
- High-Resolution MS : Resolve isotopic clusters (e.g., D4 vs. natural abundance) using instruments with ≥ 50,000 resolution (e.g., Orbitrap) .
- Fragmentation Patterns : Compare MS/MS spectra of deuterated vs. non-deuterated analogs to identify signature ions (e.g., loss of SO2 at m/z 64) .
- Quantitative Correction : Apply isotope dilution assays with internal standards (e.g., ¹³C-labeled analogs) to normalize signal overlap .
Q. When encountering inconsistent bioactivity data across studies, what analytical approaches resolve these discrepancies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA, p < 0.05) to identify outliers .
- Experimental Replication : Standardize protocols (e.g., cell passage number, serum batch) to minimize variability .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D-NHMRS (e.g., NOESY for stereochemistry) .
Data Analysis & Experimental Design
Q. How should stability studies be structured for this compound under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Temperature/Humidity : Store at 40°C/75% RH for 6 months; sample monthly via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation products (e.g., sulfonic acid derivatives) .
- Kinetic Modeling : Use Arrhenius equation to extrapolate shelf life at 25°C from high-temperature data .
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools :
- CYP450 Metabolism : Use SwissADME to predict phase I oxidation sites (e.g., quinoxaline ring) .
- Phase II Conjugation : Simulate sulfation/glucuronidation with BioTransformer .
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Tables for Comparative Analysis
| Synthetic Method Comparison | Route A (Non-deuterated) | Route B (Deuterated) |
|---|---|---|
| Yield (%) | 68 | 52 |
| Purity (HPLC, %) | 98.5 | 97.2 |
| Key Step | Sulfonamide coupling | Deuterium exchange |
| Analytical Techniques | Sensitivity | Specificity |
|---|---|---|
| HPLC-UV | 0.1 µg/mL | Moderate |
| HRMS | 0.01 µg/mL | High |
| ¹H NMR | 1 µg | Structural confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
